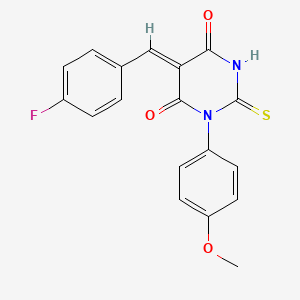![molecular formula C16H31NO2 B11648682 1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B11648682.png)
1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine is an organic compound that features a piperidine ring substituted with a dioxolane moiety and a heptanyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment of the Heptanyl Side Chain: The heptanyl group can be introduced via a Grignard reaction, where heptan-3-yl magnesium bromide reacts with the dioxolane intermediate.
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate with piperidine under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dioxolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}morpholine: Contains a morpholine ring instead of piperidine.
1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}azepane: Features an azepane ring instead of piperidine.
Uniqueness: 1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine is unique due to its specific combination of a piperidine ring with a dioxolane moiety and a heptanyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H31NO2 |
|---|---|
Molecular Weight |
269.42 g/mol |
IUPAC Name |
1-[(2-heptan-3-yl-1,3-dioxolan-4-yl)methyl]piperidine |
InChI |
InChI=1S/C16H31NO2/c1-3-5-9-14(4-2)16-18-13-15(19-16)12-17-10-7-6-8-11-17/h14-16H,3-13H2,1-2H3 |
InChI Key |
ZPDBNCKBKRZZEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1OCC(O1)CN2CCCCC2 |
solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11648611.png)
![(4Z)-5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11648617.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B11648620.png)
![(5E)-5-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648626.png)
![6-[(E)-(hydroxyimino)methyl]-N-[3-(methylamino)propyl]pyridine-3-carboxamide](/img/structure/B11648627.png)
![3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648631.png)
![(5Z)-5-({3-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11648636.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11648643.png)
![4-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B11648647.png)

methanone](/img/structure/B11648659.png)
![(5E)-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648687.png)
![5-(Furan-2-yl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11648690.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11648692.png)
